N-(2-METHOXYPHENETHYL)-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA
Description
N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to a urea backbone
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-24-15-9-5-2-6-12(15)10-11-21-16(23)22-14-8-4-3-7-13(14)17(18,19)20/h2-9H,10-11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUQCIBYCJSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methoxyphenyl)ethyl]-N’-[2-chlorophenyl]urea
- N-[2-(2-methoxyphenyl)ethyl]-N’-[2-fluorophenyl]urea
- N-[2-(2-methoxyphenyl)ethyl]-N’-[2-bromophenyl]urea
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-N’-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a therapeutic agent compared to its analogs with different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
